

# Azido-PEG2-PFP Ester: A Comprehensive Technical Guide for Bioconjugation

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## Compound of Interest

Compound Name: Azido-PEG2-PFP ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Azido-PEG2-PFP ester**, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in key scientific workflows.

## Core Concepts: Structure and Functionality

**Azido-PEG2-PFP ester** is a versatile molecule composed of three key functional components: an azide group, a two-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This strategic design enables a two-step sequential conjugation strategy, offering precise control over the modification of biomolecules.

- **Azide Group ( $N_3$ ):** This moiety serves as a bioorthogonal handle for "click chemistry," most notably the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the highly specific and efficient attachment of a second molecule containing a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), even in complex biological media.
- **Polyethylene Glycol (PEG) Spacer:** The short, hydrophilic di-ethylene glycol spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers. It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.

- Pentafluorophenyl (PFP) Ester: This highly reactive functional group readily and efficiently forms stable amide bonds with primary and secondary amines, such as the side chains of lysine residues found on the surface of proteins. PFP esters exhibit greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[1][2][3]

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **Azido-PEG2-PFP ester** is crucial for its effective use in experimental design.

Property	Value	Reference
Chemical Formula	$C_{13}H_{12}F_5N_3O_4$	[4]
Molecular Weight	369.25 g/mol	[5]
IUPAC Name	(2,3,4,5,6-pentafluorophenyl) 3-[2-(2- azidoethoxy)ethoxy]propanoate	[4]
Canonical SMILES	$C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F$	[4]
InChI Key	FEXHEMGARNABFF- UHFFFAOYSA-N	[4]
Purity	≥95%	[6]
Appearance	Solid powder	[4]
Solubility	Soluble in DMF, DCM	[5]
Storage Conditions	-20°C, protect from light and moisture	[4]

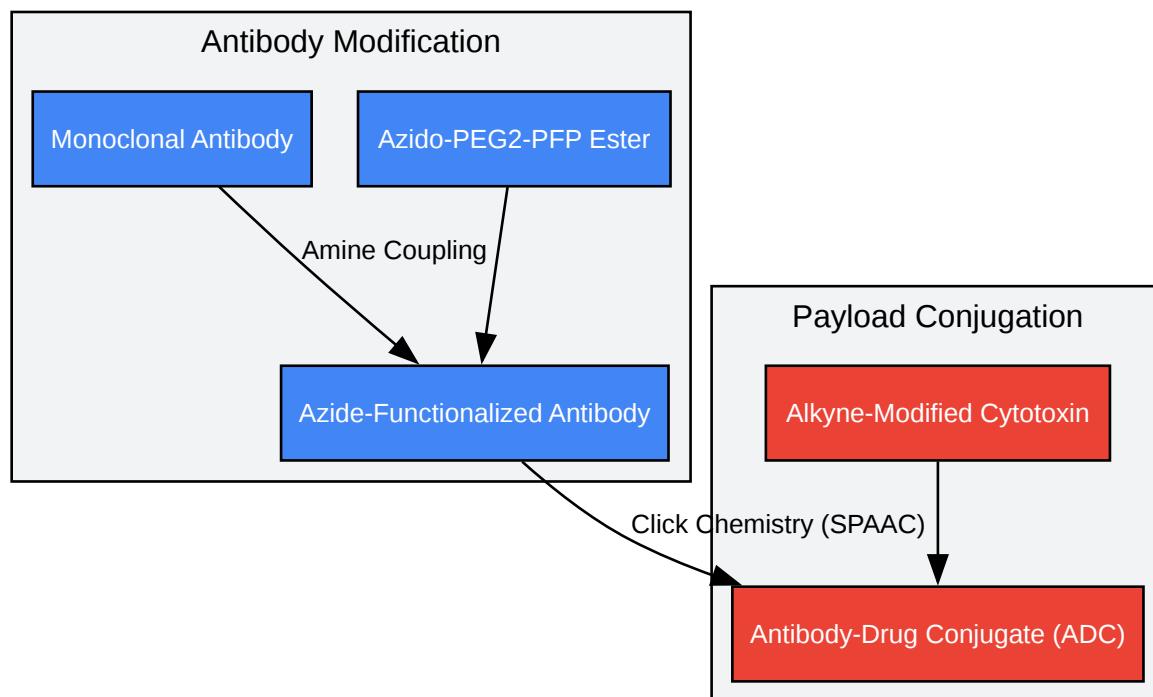
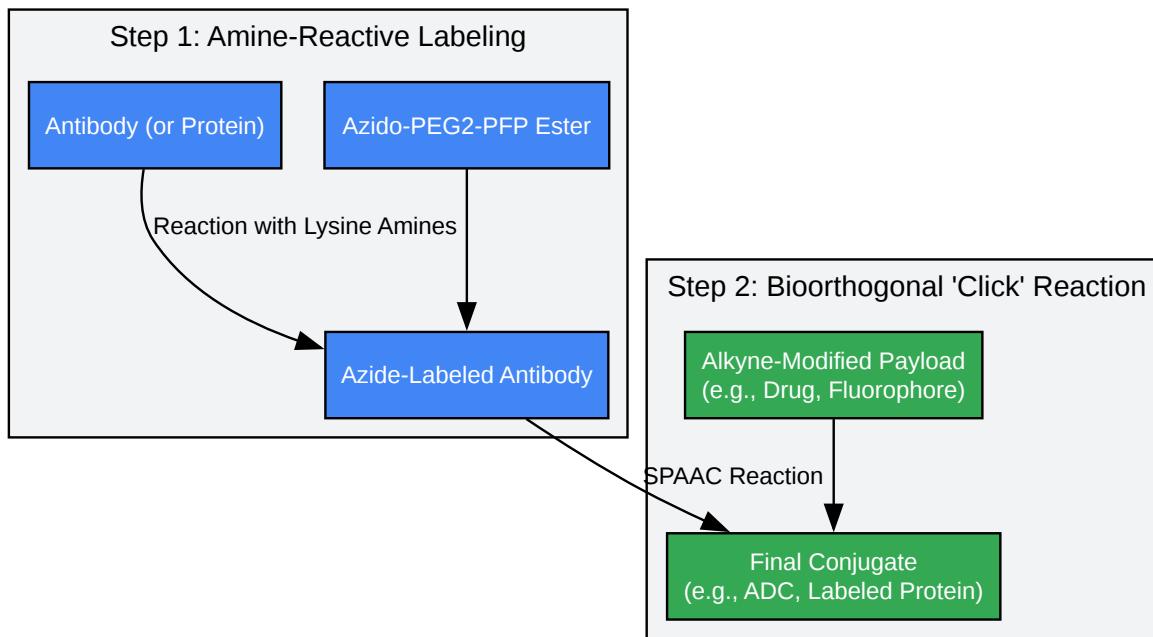
## Reactivity and Stability: PFP Ester vs. NHS Ester

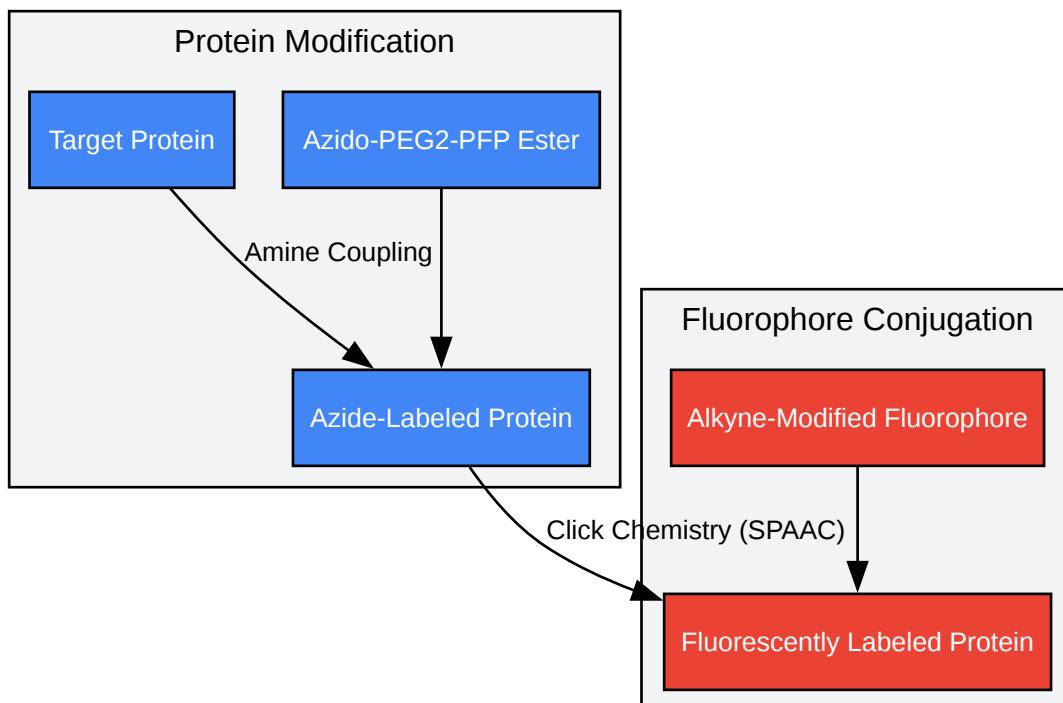
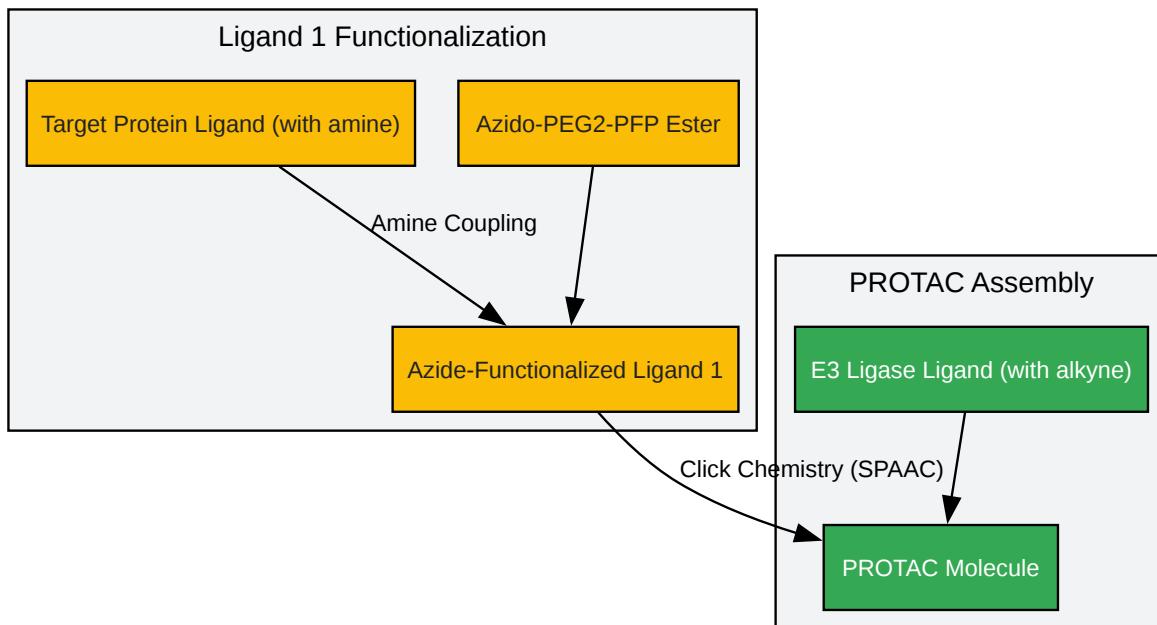
The choice of the amine-reactive group is a critical consideration in bioconjugation. PFP esters offer distinct advantages over the more traditional NHS esters.

Feature	PFP Ester	NHS Ester	Reference
Hydrolytic Stability	Less susceptible to hydrolysis in aqueous buffers	Prone to rapid hydrolysis, especially at pH > 8	[1][2]
Half-life in Buffer	Significantly longer than NHS esters	Can be as short as a few minutes at pH 8.5	[1][2]
Reaction Efficiency	Generally higher due to greater stability	Can be lower due to competing hydrolysis	[1][6]
Optimal Reaction pH	7.2 - 8.5	7.2 - 8.5	[7]

## Experimental Workflows and Signaling Pathways

**Azido-PEG2-PFP ester** is a key reagent in several advanced bioconjugation workflows, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the fluorescent labeling of proteins.





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